4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol
描述
属性
IUPAC Name |
4-(trifluoromethyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5(14)12-6-3(4)2-11-13-6/h1-2H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYGOVTLTVSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC1=O)NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Direct Cyclization of Trifluoromethyl-Substituted Precursors
This approach involves the cyclization of suitably substituted precursors bearing the trifluoromethyl group. The key steps include:
Preparation of 4-trifluoromethylpyrazole intermediates: These are synthesized via nucleophilic substitution reactions involving trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclization with pyridine derivatives: The trifluoromethylpyrazoles are then reacted with pyridine-based aldehydes or ketones under acidic or basic conditions to form the fused heterocyclic system.
- A patent describes the ring closure of 2-chloro-3-pyridyl formaldehyde derivatives with trifluoromethylated pyrazoles in dimethylformamide (DMF), using hydrochloric azanol as a catalyst, achieving yields up to 85% (see).
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | 2-chloro-3-pyridyl formaldehyde + trifluoromethylpyrazole | DMF | 60°C | 6-8 h | 85% |
Multistep Synthesis via Pyrazolo[3,4-b]pyridine Core Construction
This method involves constructing the heterocyclic core through sequential reactions:
Formation of the pyrazolo[3,4-b]pyridine core: Starting from 2-chloro-3-pyridyl derivatives, a nucleophilic aromatic substitution or SNAr reaction introduces the pyrazole ring.
Introduction of the trifluoromethyl group: Achieved via electrophilic trifluoromethylation using reagents like Togni’s reagent or trifluoromethyl sulfonates under copper catalysis.
Hydroxylation at the 6-position: The hydroxyl group is introduced through oxidation or direct hydroxylation of the precursor, often employing reagents like hydrogen peroxide or hydroxylamine derivatives under controlled conditions.
- A recent study outlines the synthesis of trifluoromethylated pyrazolo[3,4-b]pyridines via SNAr reactions with 2-chloro-3-nitropyridines followed by reduction and subsequent trifluoromethylation, achieving high yields and regioselectivity.
| Step | Reagents | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Core synthesis | 2-chloro-3-nitropyridines + hydrazines | None | Ethanol or DMF | Reflux | 70–85% |
Post-Functionalization of Pyrazolo[3,4-b]pyridine Derivatives
Hydroxylation at the 6-position: Using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to selectively hydroxylate the heterocyclic system.
Introduction of trifluoromethyl group: Via nucleophilic trifluoromethylation at the 4-position, followed by selective hydroxylation at the 6-position.
- A synthetic route involves initial formation of the trifluoromethylated heterocycle, followed by oxidation to introduce the hydroxyl group at the 6-position, with yields exceeding 80% under optimized conditions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydroxylation | KMnO₄ | Aqueous, room temperature | 80–85% |
Summary of Key Reaction Parameters
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Direct Cyclization | 2-chloro-3-pyridyl formaldehyde derivatives | Hydrochloric azanol, trifluoromethylating agents | DMF | 60°C | 85% | Efficient, high yield |
| Multistep Core Construction | 2-chloro-3-nitropyridines + hydrazines | Trifluoromethyl reagents | Ethanol/DMF | Reflux | 70–85% | Regioselective |
| Post-Functionalization | Pyrazolo[3,4-b]pyridines | KMnO₄ or CrO₃ | Aqueous | Room temperature | 80–85% | Selective hydroxylation |
Notes and Considerations
- Choice of starting materials is critical; readily available pyridine derivatives facilitate scalable synthesis.
- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and selectivity.
- Environmental and safety aspects should be considered, especially when handling reagents like chromium trioxide or chlorosulfonic acid.
- Optimization strategies include employing microwave-assisted synthesis, flow chemistry, or catalytic methods to improve efficiency and scalability.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the trifluoromethyl group or other functional groups present.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
科学研究应用
Anticancer Properties
Research indicates that compounds similar to 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol exhibit notable anticancer activities. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including K562 and MCF-7 cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Studies demonstrate that derivatives of pyrazolo compounds possess significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for designing novel therapeutic agents. Its structural features allow for modifications that enhance pharmacological profiles while maintaining efficacy against target diseases.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials with specific electronic or optical characteristics. The incorporation of trifluoromethyl groups is known to influence solubility and stability in various solvents .
Case Studies
作用机制
The mechanism by which 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Comparison with Similar Compounds
Structural Modifications and Bioactivity
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related analogs:
Key Findings from Comparative Studies
Positional Effects of Substituents :
- C3 Modifications : Cyclopropyl or aryl groups at C3 (e.g., APcK110) improve target selectivity by occupying hydrophobic pockets in kinases .
- C6 Modifications : Hydroxyl or boronic acid groups (e.g., Compound 36) enhance interactions with polar residues in enzymes like β-lactamases .
- Trifluoromethyl (-CF₃) : Universally improves metabolic stability across analogs due to its electron-withdrawing and lipophilic nature .
Biological Activity Trends: Kinase Inhibition: APcK110 and pyrazolo[3,4-d]pyrimidines show nanomolar potency against kinases, whereas the parent compound requires further derivatization for comparable activity . Antimicrobial Activity: Acetic acid derivatives (e.g., ) exhibit broad-spectrum activity, likely due to bacterial membrane disruption .
Synthetic Accessibility :
- Suzuki-Miyaura coupling () and ionic liquid-mediated synthesis () are efficient for introducing aryl/heteroaryl groups at C6 .
- Tosylate intermediates () enable facile functionalization at C6 .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (µM) | Synthetic Yield |
|---|---|---|---|---|
| This compound | 219.16 | 1.8 | 12.5 (pH 7.4) | 49% () |
| APcK110 | 389.40 | 3.5 | 2.1 | 62% |
| Compound 36 | 468.45 | 4.2 | <1.0 | 49% () |
生物活性
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H4F3N3O
- CAS Number : 94847-20-8
- Molecular Weight : 201.12 g/mol
Anticancer Properties
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation through various pathways, including the modulation of microtubule dynamics and induction of apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at submicromolar concentrations .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Efficacy : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and exhibit analgesic properties comparable to established anti-inflammatory drugs like diclofenac .
- Research Findings : A study indicated that specific derivatives demonstrated IC50 values for COX inhibition in the low micromolar range, suggesting potent anti-inflammatory activity .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- In Vitro Studies : Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antibacterial properties against various pathogens. Results indicate moderate activity against Gram-positive and Gram-negative bacteria.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:
常见问题
Basic: How can researchers optimize the synthesis of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol derivatives?
Methodological Answer:
Synthesis optimization often involves selecting reactive intermediates and adjusting catalytic conditions. For example, trifluoroacetic acid (TFA) is a preferred catalyst for cyclocondensation reactions between pyrazole amines and acrylates, as it enhances regioselectivity and reduces side products. Evidence from pyrazolo[3,4-b]pyridine syntheses shows that refluxing in toluene with TFA (30 mol%) yields target compounds with >90% purity after recrystallization . Additionally, substituting halogens (e.g., Cl) with boronic acids via Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst, K₂CO₃ base) improves functionalization efficiency, achieving 43–49% yields .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For instance, pyrazole NH protons resonate at δ 12.4–13.9 ppm in DMSO-d₆, while trifluoromethyl groups show characteristic ¹⁹F signals at δ -60 to -65 ppm .
- LCMS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M−H]⁺ at m/z 311.1 for carboxylated derivatives) .
- XRPD : Resolves crystalline polymorphs, with key peaks at 2θ = 10.2°, 15.7°, and 20.3° for stability studies .
Advanced: How can biological activity (e.g., kinase inhibition) be systematically evaluated for this scaffold?
Methodological Answer:
- In vitro assays : Use ATP-competitive kinase profiling (e.g., S1P2 receptor antagonism at IC₅₀ < 100 nM) with cell-permeable derivatives .
- Molecular docking : Align the trifluoromethyl group in hydrophobic pockets (e.g., PD-L1 binding sites) using AutoDock Vina. Pyrazolo[3,4-b]pyridines show ∆G values ≤ -8.5 kcal/mol, correlating with in vivo antitumor activity .
- SAR studies : Modify the 6-hydroxyl group to esters or amides; carboxylates (e.g., ethyl ester) enhance solubility and bioavailability .
Advanced: What computational strategies resolve contradictions in regioselectivity during cyclization?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition-state energies for cyclization pathways. For example, 4-(2-halophenyl) precursors favor 6-endo over 5-exo cyclization due to lower activation barriers (ΔΔG‡ = 2.3 kcal/mol), validated by HPLC-MS . Contradictory regiochemistry in NMR data can arise from solvent polarity; DMSO stabilizes zwitterionic intermediates, altering product ratios .
Advanced: How can low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) be mitigated?
Methodological Answer:
- Precatalyst selection : Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₄ in aryl boronate couplings, improving yields from 30% to 49% .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and minimizes decomposition of trifluoromethyl groups .
- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize reactive intermediates in polar aprotic solvents .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Cyclopropyl substitutions : Replace phenyl groups at position 6 with cyclopropyl rings to reduce CYP450-mediated oxidation. This increases plasma half-life (t₁/₂) from 2.1 to 6.8 hours in murine models .
- Methoxy groups : Introduce at position 3 to block glucuronidation, confirmed via UPLC-MS/MS metabolite profiling .
Basic: How should researchers address contradictory data in reaction yields or spectral assignments?
Methodological Answer:
- Replicate conditions : Ensure consistent catalyst loading (e.g., 10 mol% Pd), solvent purity (HPLC-grade toluene), and anhydrous TFA .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals; cross-peaks between pyrazole C-3 and adjacent protons confirm regiochemistry .
- Control experiments : Compare with known analogs (e.g., 6-chloro derivatives) to validate unexpected peaks .
Advanced: What strategies prevent intramolecular cyclization side reactions?
Methodological Answer:
- Steric hindrance : Use bulky substituents (e.g., tert-butyl esters) at position 1 to block undesired cyclization .
- Low-temperature quenching : Rapid cooling (-78°C) after hydrazine addition arrests reactive intermediates, reducing byproduct formation .
Basic: How is the stability of this compound assessed under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LCMS monitoring shows degradation <5% over 24 hours, indicating suitability for oral delivery .
- Light sensitivity : XRPD confirms crystalline stability under UV light (254 nm, 48 h), with no amorphous conversion .
Advanced: What purification challenges arise with polyhalogenated analogs, and how are they resolved?
Methodological Answer:
- Flash chromatography : Use gradient elution (0–60% EtOAc/hexanes) to separate dihalogenated byproducts (Rf difference = 0.2) .
- Recrystallization : Ethanol/water (7:3) mixtures yield pure (>99%) crystals, confirmed by melting point consistency (133–135°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
